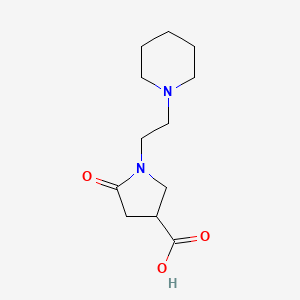

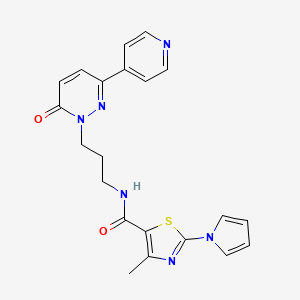

5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is of interest due to its potential biological activities and its structural relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component condensation reactions. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared using a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, with the 3-aminopyrrole derivative being generated in situ . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various spectroscopic techniques. For example, the spectroscopic properties of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, and UV techniques. Quantum chemical methods were also employed to study properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These methods could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions due to their reactive sites. The presence of the oxo group and the carboxylic acid moiety in the structure allows for potential reactivity with nucleophiles and electrophiles, respectively. The synthesis of related compounds often involves reactions with amines, aldehydes, and acids . The specific chemical reactions of this compound would depend on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be deduced from their structural features. Compounds with similar structures have been synthesized and evaluated for their antibacterial activity, indicating potential applications in drug development . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like pKa and stability, would be important for the characterization and application of this compound. These properties are typically determined using spectroscopic and analytical techniques .

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like 5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid, are extensively utilized in medicinal chemistry. The pyrrolidine scaffold is valuable due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage due to non-planarity. The review highlights the role of pyrrolidine rings and their derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in drug discovery, focusing on their target selectivity and biological profiles. It also delves into the synthesis strategies and structure-activity relationships of these compounds, emphasizing how different stereoisomers and substituent orientations can lead to diverse biological profiles of drug candidates (Li Petri et al., 2021).

CNS Acting Drugs Synthesis

The compound under discussion is part of a larger class of compounds with potential effects on the Central Nervous System (CNS). Heterocycles with heteroatoms such as nitrogen are a significant part of organic compounds, forming the largest class. These compounds are considered potential lead molecules for the synthesis of drugs with CNS activity, offering a range of effects from depression to euphoria and convulsion. The functional chemical groups in these compounds, including pyrrolidine, are significant in understanding their potential CNS effects (Saganuwan, 2017).

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), a compound related to pyrrolidine-3-carboxylic acid, plays a crucial role in plant defense against pathogens. The metabolism of proline-P5C is tightly regulated, especially during pathogen infection and abiotic stress. The study highlights how P5C synthesis in mitochondria contributes to resistance against pathogens, implicating genes involved in P5C synthesis in defense responses. The mechanisms regulating P5C-mediated defense responses, such as hypersensitive response (HR) and reactive oxygen species (ROS) production, are critically analyzed, providing insights into the role of proline-P5C metabolism in plant defense (Qamar et al., 2015).

Wirkmechanismus

Target of Action

The compound “5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid” contains a pyrrolidine ring, which is a common structure in many biologically active compounds

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “this compound”. Compounds with a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Pyrrolidine derivatives have been found to be involved in a wide range of biological activities .

Pharmacokinetics

The presence of the carboxylic acid group might influence its absorption and distribution due to its polarity .

Zukünftige Richtungen

The pyrrolidine ring is a significant feature in the production of drugs. This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

5-oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c15-11-8-10(12(16)17)9-14(11)7-6-13-4-2-1-3-5-13/h10H,1-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMLBQYCCDJPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)

![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)